molecular formula C20H18N4O B2636528 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide CAS No. 1421457-73-9

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide

Cat. No.: B2636528
CAS No.: 1421457-73-9
M. Wt: 330.391
InChI Key: PIQYBFRVRHRQHG-UHFFFAOYSA-N
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Description

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is a compound that features a benzamide core with a cyano group and an imidazole ring The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are often mild and can include the use of nickel catalysts, which facilitate the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted benzamide derivatives.

Mechanism of Action

The mechanism of action of 3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyano-N-(3-(2-phenyl-1H-imidazol-1-yl)propyl)benzamide is unique due to the combination of the cyano group, imidazole ring, and benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-cyano-N-[3-(2-phenylimidazol-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O/c21-15-16-6-4-9-18(14-16)20(25)23-10-5-12-24-13-11-22-19(24)17-7-2-1-3-8-17/h1-4,6-9,11,13-14H,5,10,12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIQYBFRVRHRQHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=CN2CCCNC(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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